molecular formula C7H15NS B1378480 3-(Methylsulfanyl)azepane CAS No. 1423031-54-2

3-(Methylsulfanyl)azepane

Cat. No.: B1378480
CAS No.: 1423031-54-2
M. Wt: 145.27 g/mol
InChI Key: PIXHJJIKSFFOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)azepane (CAS 1423031-54-2) is a seven-membered azepane ring substituted with a methylsulfanyl (-S-CH₃) group at the 3-position. Its molecular formula is C₇H₁₅NS, and it has a molecular weight of 145.27 g/mol (calculated). The compound is commercially available, with eight suppliers listed globally .

Properties

IUPAC Name

3-methylsulfanylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-9-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXHJJIKSFFOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)azepane typically involves the cyclization of linear precursors followed by functional group modifications. One common method is the ring-closing metathesis of a suitable diene precursor, followed by reduction to yield the azepane ring. Another approach involves the Beckmann rearrangement of functionalized piperidones to form the azepane structure .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis starting from readily available starting materials. The process often includes steps such as cyclization, functional group protection and deprotection, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form saturated derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated azepane derivatives.

    Substitution: N-alkyl or N-acyl azepane derivatives.

Scientific Research Applications

3-(Methylsulfanyl)azepane has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor or modulator of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)azepane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Azepane Derivatives

Alkylsulfanyl-Substituted Azepanes

3-(Ethylsulfanyl)azepane (CAS 1311316-56-9)
  • Molecular Formula : C₈H₁₇NS
  • Molecular Weight : 159.29 g/mol
  • Key Difference : Replacement of the methyl group with an ethyl (-CH₂CH₃) chain increases hydrophobicity and molecular weight. This substitution may influence binding affinity in receptor-ligand interactions, though specific data are unavailable.
General Trends:
  • Boiling Point/Solubility : Alkylsulfanyl substituents enhance lipophilicity compared to unsubstituted azepane. Methyl and ethyl groups exhibit similar electronic effects but differ in steric bulk.

Aryl-Substituted Azepanes

2-(3-Methoxyphenyl)azepane (CAS 383129-37-1)
  • Molecular Formula: C₁₃H₁₉NO
  • Molecular Weight : 205.3 g/mol
1-(Pyridin-3-yl)azepane
  • Synthesis : Prepared via nucleophilic aromatic amination using 3-methoxypyridine and amines under flash conditions .
  • Properties : The pyridine moiety enhances water solubility and enables hydrogen bonding, contrasting with the lipophilic sulfanyl group in 3-(methylsulfanyl)azepane.

Sulfonamide Derivatives

3-(Azepane-1-sulfonyl)-4-methyl-phenylamine (CAS 326918-48-3)
  • Molecular Formula : C₁₃H₂₀N₂O₂S
  • Molecular Weight : 268.38 g/mol

Cannabimimetic Azepanes

(N-Methylazepan-3-yl)-3-(1-naphthoyl)indole
  • Relevance: Identified in synthetic cannabinoids, this compound highlights the azepane ring's role in mimicking THC’s psychotropic effects .
  • Contrast : The naphthoylindole substituent introduces a bulky aromatic system, diverging sharply from the simpler sulfanyl group in this compound.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -S-CH₃ C₇H₁₅NS 145.27 Lipophilic; commercial availability
3-(Ethylsulfanyl)azepane -S-CH₂CH₃ C₈H₁₇NS 159.29 Increased hydrophobicity
2-(3-Methoxyphenyl)azepane 3-methoxyphenyl C₁₃H₁₉NO 205.3 Aromatic interactions
3-(Azepane-1-sulfonyl)-4-methyl-phenylamine -SO₂- + methylphenyl C₁₃H₂₀N₂O₂S 268.38 Polar, bioactive

Biological Activity

3-(Methylsulfanyl)azepane, a compound characterized by the presence of a methylsulfanyl group, has garnered attention in recent years for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is an azepane derivative, which is a seven-membered saturated heterocyclic compound. The methylsulfanyl group (–S-CH₃) significantly influences its chemical reactivity and biological activity. The molecular formula is C₇H₁₃S, with a molecular weight of approximately 129.25 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and antiviral domains. The presence of the methylsulfanyl group enhances its interaction with biological targets, potentially leading to increased efficacy against various pathogens.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against several bacterial strains and fungi, demonstrating varying degrees of effectiveness.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Antiviral Properties

In addition to its antimicrobial effects, this compound has been investigated for antiviral activity. Preliminary studies indicate that it may inhibit viral replication through interference with viral entry or replication processes.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the methylsulfanyl group plays a crucial role in enhancing the compound's lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial efficacy of various azepane derivatives included this compound. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize its antimicrobial properties .
  • Antiviral Activity Research :
    A separate investigation focused on the antiviral potential of azepane derivatives, including this compound, against common viral pathogens. The findings indicated that this compound could inhibit viral replication significantly, suggesting a mechanism akin to established antiviral drugs .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. In vivo studies are necessary to further evaluate its safety profile and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfanyl)azepane
Reactant of Route 2
3-(Methylsulfanyl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.